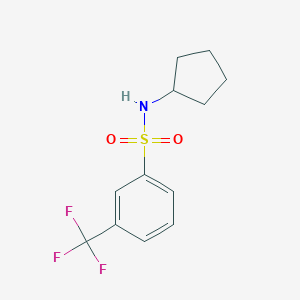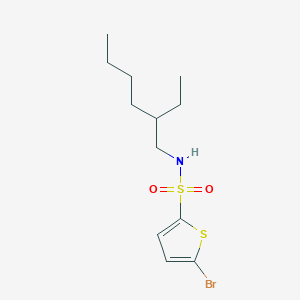
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of ions across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. The dysfunction of CFTR leads to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
作用机制
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide selectively binds to the cytoplasmic side of the CFTR chloride channel and blocks its function. The exact mechanism of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide action is not fully understood, but it is believed to involve the stabilization of the closed state of the CFTR channel. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to be a potent and specific inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and physiological effects:
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the CFTR chloride channel and the epithelial cells. These effects include the inhibition of chloride transport, the reduction of mucus viscosity, the prevention of bacterial infections, and the modulation of inflammation. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has also been shown to have minimal cytotoxicity and to be well-tolerated in animal models.
实验室实验的优点和局限性
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several advantages and limitations for lab experiments. The advantages include its high potency and specificity for CFTR, its ability to block the CFTR channel reversibly, and its minimal cytotoxicity. The limitations include its challenging synthesis, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels.
未来方向
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several potential future directions for research and development. These include the optimization of its synthesis and formulation, the investigation of its long-term safety and efficacy in animal models and clinical trials, the exploration of its potential therapeutic effects on other diseases associated with CFTR dysfunction, and the development of new CFTR inhibitors with improved pharmacological properties. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has the potential to be a promising therapeutic agent for CF and other diseases associated with CFTR dysfunction, and further research is needed to fully explore its potential.
合成方法
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of various reagents and catalysts. The most commonly used method involves the reaction of N-cyclopentyl-3-nitrobenzenesulfonamide with trifluoromethyl iodide in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to obtain N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide. The synthesis of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic effects on CF and other diseases associated with CFTR dysfunction. In vitro studies have shown that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can effectively block the CFTR chloride channel, leading to a reduction in ion transport across the epithelial cells. In vivo studies have demonstrated that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can improve lung function, reduce inflammation, and prevent bacterial infections in animal models of CF.
属性
产品名称 |
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
分子式 |
C12H14F3NO2S |
分子量 |
293.31 g/mol |
IUPAC 名称 |
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)9-4-3-7-11(8-9)19(17,18)16-10-5-1-2-6-10/h3-4,7-8,10,16H,1-2,5-6H2 |
InChI 键 |
MQZBYCPSGZGAAV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)



